4-(4-Benzylpiperidin-1-yl)benzaldehyde
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Overview
Description
4-(4-Benzylpiperidin-1-yl)benzaldehyde is an organic compound with the molecular formula C18H20N2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperidin-1-yl)benzaldehyde typically involves the reaction of 4-benzylpiperidine with benzaldehyde under specific conditions. One common method includes the use of a catalytic hydrogenation process. For instance, 4-cyanopyridine can be reacted with toluene to produce 4-benzylpyridine, which is then subjected to catalytic hydrogenation to yield 4-benzylpiperidine . This intermediate can then be further reacted with benzaldehyde to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylpiperidin-1-yl)benzaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: 4-(4-Benzylpiperidin-1-yl)benzoic acid.
Reduction: 4-(4-Benzylpiperidin-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(4-Benzylpiperidin-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a tool compound in the study of biological systems, particularly in the investigation of receptor-ligand interactions.
Medicine: Research into its potential therapeutic applications, including its role as a precursor in the synthesis of pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Benzylpiperidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. It acts as a monoamine releasing agent with selectivity for releasing dopamine and norepinephrine over serotonin The compound also functions as a monoamine oxidase inhibitor (MAOI), with a preference for inhibiting MAO-A .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A closely related compound with similar monoamine releasing properties.
Benzylpiperazine: Another piperidine derivative with psychoactive properties.
Tetrahydroisoquinoline: A compound with structural similarities and potential pharmacological applications.
Uniqueness
4-(4-Benzylpiperidin-1-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively release certain neurotransmitters and inhibit monoamine oxidase makes it a valuable compound for research in neuropharmacology and related fields.
Properties
IUPAC Name |
4-(4-benzylpiperidin-1-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c21-15-18-6-8-19(9-7-18)20-12-10-17(11-13-20)14-16-4-2-1-3-5-16/h1-9,15,17H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFJLFIUHRXZPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=CC=C(C=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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